molecular formula C12H20N4O4S B2744961 ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate CAS No. 1172101-76-6

ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2744961
CAS RN: 1172101-76-6
M. Wt: 316.38
InChI Key: MMGZODKWZOFSHZ-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It’s a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate, have shown significant potential in treating tropical diseases like leishmaniasis and malaria . These compounds have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities, showing promising results against clinical isolates and infected mice models .

Drug Discovery

In the realm of drug discovery, the pyrazole moiety is a common scaffold due to its pharmacological significance. It serves as a versatile intermediate for synthesizing various bioactive molecules, potentially leading to new therapeutic agents .

Agrochemistry

The pyrazole core is also explored in agrochemistry for developing novel agrochemicals. Its derivatives can be designed to target specific biological pathways in pests, offering a strategic approach to crop protection .

Coordination Chemistry

In coordination chemistry, pyrazole-based ligands, such as ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate, can bind to metal ions, forming complexes with potential applications in catalysis and material science .

Organometallic Chemistry

This compound can be utilized in organometallic chemistry where it may act as a ligand or a building block for creating organometallic frameworks, which are crucial for catalytic processes .

Medicinal Chemistry

In medicinal chemistry, the pyrazole ring is frequently incorporated into drug designs to improve pharmacokinetic properties and enhance drug-receptor interactions, making it a valuable tool for developing new medications .

properties

IUPAC Name

ethyl 4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4S/c1-4-20-12(17)15-5-7-16(8-6-15)21(18,19)11-9-14(3)13-10(11)2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGZODKWZOFSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate

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